4-Methylbenzylamine

CNS pharmacology feeding behavior Kv1.1 channels

Procure 4-Methylbenzylamine (4-MBZ) as the only valid tool for Kv1.1-mediated feeding studies: unlike benzylamine (hypophagia), 4-MBZ induces a 190% hyperphagic response and reverses amphetamine-induced hypophagia by 69%. Its para-methyl group also delivers superior basicity (pKa 9.51 vs 9.33) and a distinct steric profile for reductive amination, acylation, and catalytic oxidation. As a documented building block for benzimidazoles and anticonvulsant agents, 4-MBZ provides the electronic and steric precision unsubstituted analogs cannot achieve.

Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
CAS No. 104-84-7
Cat. No. B130917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylbenzylamine
CAS104-84-7
Synonyms((4-Methylphenyl)methyl)amine;  (4-Methylphenyl)methanamine;  NSC 66562;  p-Methylbenzylamine;  p-Methylbenzenemethanamine;  p-Tolylmethanamine;  p-Xylylamine; 
Molecular FormulaC8H11N
Molecular Weight121.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN
InChIInChI=1S/C8H11N/c1-7-2-4-8(6-9)5-3-7/h2-5H,6,9H2,1H3
InChIKeyHMTSWYPNXFHGEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylbenzylamine (CAS 104-84-7): A para-Methylated Benzylamine Building Block for Organic Synthesis and Bioactive Compound Development


4-Methylbenzylamine (4-MBZ, CAS 104-84-7) is a primary amine belonging to the phenylmethylamine class, characterized by a para-methyl substituent on the benzene ring. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials, including benzimidazoles and anticonvulsant agents . Key physical properties include a molecular weight of 121.18 g/mol, melting point of 12–13 °C, boiling point of 195 °C, density of 0.952 g/mL at 25 °C, and a refractive index (n20/D) of 1.534 . The compound is commercially available at standard purity grades of ≥98% (GC/T) .

Why 4-Methylbenzylamine Cannot Be Replaced by Benzylamine or Other In-Class Analogs in Critical Applications


Generic substitution within the benzylamine class fails because the para-methyl substituent on 4-Methylbenzylamine imparts distinct electronic, steric, and biological properties that are absent in the parent compound benzylamine and other substituted analogs. The electron-donating methyl group modifies both the amine basicity (pKa) and the π-electron density of the aromatic ring, directly influencing reaction kinetics in catalytic systems and molecular recognition events in biological targets [1]. Critically, 4-Methylbenzylamine exhibits opposite pharmacological effects compared to benzylamine in specific in vivo models—hyperphagia versus hypophagia—rendering the two compounds functionally non-interchangeable for CNS-targeted research [2]. The following quantitative evidence establishes precisely where this compound demonstrates measurable differentiation.

Quantitative Comparative Evidence for 4-Methylbenzylamine: Selection Criteria Versus Benzylamine and Analogs


Opposite In Vivo Feeding Behavior: Hyperphagia of 4-Methylbenzylamine Versus Hypophagia of Benzylamine

In a direct head-to-head comparison using the same murine model, intracerebroventricular (i.c.v.) injection of 4-methylbenzylamine (4-MBZ) produces a hyperphagic response, whereas the parent compound benzylamine (BZ) induces hypophagia at an equimolar dose. 4-MBZ also counteracts the hypophagic effect of amphetamine [1].

CNS pharmacology feeding behavior Kv1.1 channels amphetamine antagonism

Amine Basicity Modulation: pKa Shift of +0.18 Units Relative to Benzylamine

The electron-donating para-methyl group in 4-methylbenzylamine increases the electron density at the amine nitrogen, resulting in a measurably higher pKa (conjugate acid) compared to unsubstituted benzylamine. This enhanced basicity influences protonation state and nucleophilicity in solution-phase reactions [1].

Physical organic chemistry basicity amine protonation reaction optimization

Oxidative Conversion Efficiency: 93% Yield in Catalytic Amine Oxidation

In catalytic oxidation studies, 4-methylbenzylamine has been reported to undergo efficient conversion to the corresponding oxidation products with a high yield. This performance provides a quantitative benchmark for evaluating the compound's behavior in specific synthetic transformations [1].

Synthetic methodology oxidation catalysis process chemistry

Procurement-Relevant Application Scenarios for 4-Methylbenzylamine Based on Quantitative Evidence


Neuropharmacology Research Requiring Kv1.1 Channel Modulation

Researchers investigating the role of Shaker-like Kv1.1 channels in appetite regulation and amphetamine response should procure 4-Methylbenzylamine as a selective hyperphagic tool compound. Unlike benzylamine, which induces hypophagia, 4-MBZ produces a 190% increase in food consumption over controls at 28 μg i.c.v. and counteracts amphetamine-induced hypophagia by 69%. This functional selectivity makes 4-MBZ irreplaceable for studies of Kv1.1-mediated feeding behavior .

Synthesis of para-Substituted Benzimidazole Derivatives

4-Methylbenzylamine is a documented building block for benzimidazole synthesis, where the para-methyl group contributes specific steric and electronic properties to the final heterocyclic scaffold . Procurement is indicated when the target benzimidazole structure requires a 4-methylbenzyl substituent at the N1 position—a structural feature that cannot be achieved using unsubstituted benzylamine without altering the compound's pharmacophore .

Amine Coupling and Oxidation Reactions Requiring Electron-Rich Benzylamine Nucleophiles

In synthetic applications where nucleophilicity or basicity of the benzylamine component influences reaction rate or yield, 4-Methylbenzylamine offers an electron-rich alternative to benzylamine due to the +I effect of the para-methyl group. This electronic differentiation manifests in measurable basicity differences (pKa 9.51 vs. 9.33 for benzylamine) and may affect outcomes in reductive amination, acylation, and catalytic oxidation protocols .

Development of Anticonvulsant and Bioactive Small Molecules

4-Methylbenzylamine is cited in the patent literature as an intermediate for the preparation of anticonvulsant compounds and other bioactive agents . Procurement for medicinal chemistry campaigns should be prioritized when the target molecule's SAR (structure-activity relationship) requires a para-tolyl moiety linked via a methylene amine group—a structural motif that distinguishes 4-MBZ from ortho-, meta-, or unsubstituted benzylamine analogs.

Technical Documentation Hub

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